

Discovery and history of ethyl methyl disulfide

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Compound of Interest

Compound Name: *Ethyl methyl disulfide*

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An In-Depth Technical Guide to the Discovery and History of **Ethyl Methyl Disulfide**

Authored by a Senior Application Scientist

Foreword

In the intricate world of organosulfur chemistry, the seemingly simple molecule of **ethyl methyl disulfide** ($C_3H_8S_2$) offers a fascinating narrative that intertwines the foundational discoveries of the 19th century with modern applications in flavor science and biotechnology. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **ethyl methyl disulfide**, from the historical context of its discovery to its synthesis, properties, and contemporary significance. The content herein is structured to provide not just a recitation of facts, but an insightful exploration of the scientific principles and experimental logic that have shaped our understanding of this intriguing disulfide.

The Dawn of Organosulfur Chemistry: A Historical Context

The story of **ethyl methyl disulfide** does not begin with its own isolated discovery but is deeply rooted in the pioneering work of early 19th-century chemists who first ventured into the then-uncharted territory of organic compounds containing sulfur. At the forefront of this exploration was the Danish chemist William Christopher Zeise (1789-1847).^{[1][2]}

Zeise's contributions laid the essential groundwork for the future identification and synthesis of compounds like **ethyl methyl disulfide**. His key discoveries in this domain include:

- Xanthates (1823): Zeise's work on this new class of sulfur-containing compounds, which he named for their yellow color, earned him recognition from the Royal Danish Academy of Sciences and Letters.^{[1][2][3]}
- Thiols (Mercaptans) (1832) and Thioethers (1833): Zeise was the first to synthesize these sulfur analogs of alcohols and ethers.^{[1][3]} He coined the term "mercaptan" from the Latin corpus mercurium captans, meaning "mercury-capturing body," due to their strong reaction with mercury.^[4] This work provided a significant impetus to the influential "Radical Theory" being developed by Berzelius and Liebig.^[1]

While a definitive date for the first synthesis of **ethyl methyl disulfide** is not prominently recorded, its existence is a logical extension of Zeise's foundational work. The ability to synthesize and understand thiols (like methanethiol and ethanethiol) and the nature of disulfide bonds made the eventual creation of unsymmetrical disulfides like **ethyl methyl disulfide** an inevitable progression.

Chemical Identity and Physicochemical Properties

Ethyl methyl disulfide, also known by its IUPAC name (methylidisulfanyl)ethane or as 2,3-dithiapentane, is a dialkyldisulfide.^{[5][6][7]} These are organic compounds characterized by a disulfide group (R-S-S-R'), where R and R' are different alkyl groups—in this case, methyl and ethyl groups.^{[5][7]}

Table 1: Chemical Identifiers for Ethyl Methyl Disulfide

Parameter	Value
Common Name	Ethyl methyl disulfide
IUPAC Name	(methylidisulfanyl)ethane
CAS Registry Number	20333-39-5
Molecular Formula	C ₃ H ₈ S ₂
Molecular Weight	108.226 g/mol
Synonyms	Methyl ethyl disulfide, 2,3-Dithiapentane, 1-(Methylidisulfanyl)ethane
InChI Key	XLTBPTGNNLIKRW-UHFFFAOYSA-N
SMILES	CCSSC

Source:[5][6][8]

Table 2: Physical and Chemical Properties of Ethyl Methyl Disulfide

Property	Value
Physical State	Liquid (at standard conditions)
Appearance	Clear, colorless to pale yellow liquid
Odor	Sulfurous, truffle-like at 0.10% in propylene glycol
Boiling Point	137°C
Melting Point	-105.91°C
Density	1.0200 g/cm ³
LogP	2.30

Source:[5][6]

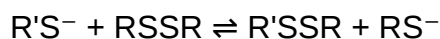
Synthesis of Unsymmetrical Disulfides: Methodologies and Mechanisms

The synthesis of unsymmetrical disulfides like **ethyl methyl disulfide** presents a unique chemical challenge: the need to control the coupling of two different thiol precursors to avoid the formation of a mixture of symmetrical and unsymmetrical products. Over the years, various methods have been developed to achieve this selectivity.

Early Synthetic Approaches: Thiol-Disulfide Exchange

One of the foundational methods for preparing unsymmetrical disulfides is through thiol-disulfide exchange.^[9] This reaction involves the attack of a thiolate anion on a symmetrical disulfide.

Reaction Mechanism:



This equilibrium can be driven towards the desired unsymmetrical product by using a large excess of the symmetrical disulfide or by removing one of the products from the reaction mixture.

Photochemical Synthesis

A notable method for the production of **ethyl methyl disulfide** involves the photolysis of a mixture of dimethyl disulfide and diethyl disulfide.^[5] When these compounds are co-photolyzed at wavelengths between 2300-2800 Å, **ethyl methyl disulfide** is a predominant product.^[5] This process leads to a photochemical equilibrium where the formation of the unsymmetrical disulfide is favored.^[5]

Modern Synthetic Strategies

Contemporary organic synthesis has introduced more refined and selective methods for the creation of unsymmetrical disulfides. These often involve the in situ generation of an electrophilic sulfur species that can then react with a nucleophilic thiol.

Protocol: Synthesis via Sulfenium Ion Generation

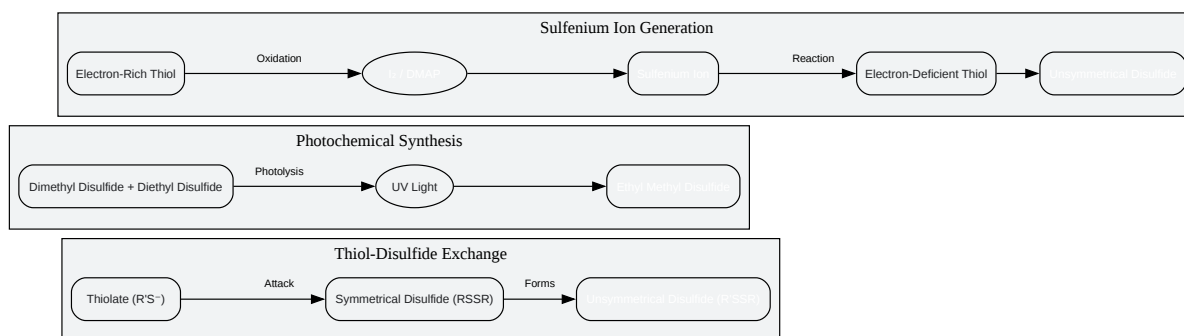
This protocol is based on the umpolung (reversal of polarity) approach, where a typically nucleophilic thiol is converted into an electrophilic sulfenium ion.^[10]

Materials:

- Electron-rich thiol (e.g., methanethiol precursor)
- Electron-deficient thiol (e.g., ethanethiol precursor)
- Iodine (I₂) as a catalyst
- 4-Dimethylaminopyridine (DMAP)/water mixture as a promoter
- Ethanol as the solvent

Procedure:

- Dissolve the electron-rich thiol, iodine, and the DMAP/water mixture in ethanol. This will generate the electrophilic sulfenium ion in situ.
- Slowly add the electron-deficient thiol to the reaction mixture. The electron-deficient thiol will selectively react with the more stable sulfenium ion generated from the electron-rich thiol.^[10]
- Allow the reaction to proceed, followed by exposure to air for oxidation to yield the unsymmetrical disulfide.
- Purify the product using standard chromatographic techniques.



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Caption: Key synthetic routes to unsymmetrical disulfides.

Analytical Characterization

The identification and characterization of **ethyl methyl disulfide** and other disulfides rely on a suite of analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for the analysis of disulfides. Electron ionization (EI) mass spectrometry of **ethyl methyl disulfide** will produce a characteristic fragmentation pattern that can be used for its identification.^{[8][11]} In the context of proteomics, techniques like collision-induced dissociation (CID) and electron transfer dissociation (ETD) are employed to map disulfide bonds in proteins.^{[12][13]}

Gas Chromatography

Gas chromatography (GC) is frequently used, often in conjunction with mass spectrometry (GC-MS), to separate and identify volatile sulfur compounds like **ethyl methyl disulfide** from complex mixtures, such as food aromas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy can provide detailed structural information, confirming the connectivity of the methyl and ethyl groups to the disulfide bridge.

Natural Occurrence and Biological Significance

Ethyl methyl disulfide is not merely a laboratory curiosity; it is a naturally occurring compound found in a variety of foods.^{[5][14]} Its presence is a significant contributor to the characteristic flavor and aroma profiles of many common foodstuffs.

Examples of Natural Sources:

- Allium Vegetables: Onions and garlic.^{[5][7]}
- Brassica Vegetables: Cabbage and kohlrabi.^{[5][7]}
- Other Foods: Durian fruit, cooked beef, and some cheeses.^{[6][15]}

In these foods, **ethyl methyl disulfide** is often formed through enzymatic and chemical reactions that occur when the plant material is cut, crushed, or cooked.^[5]

While the direct biological role of **ethyl methyl disulfide** in humans is not extensively studied, the broader class of disulfides is of immense biological importance. Disulfide bonds are critical for the proper folding and structural stability of many proteins.^{[16][17]} The thiol-disulfide exchange is a fundamental biochemical reaction that governs the formation and rearrangement of these bonds.^[9]

Applications in Industry

The primary application of **ethyl methyl disulfide** is in the food and flavor industry.^{[5][14]} Its potent, sulfurous, and truffle-like aroma makes it a valuable flavoring agent.^{[5][6][7]} It is used to impart or enhance the flavors of onion, garlic, meat, and savory products.^[15]

Conclusion

From its conceptual origins in the pioneering work of William Christopher Zeise to its modern-day applications as a key flavor component, **ethyl methyl disulfide** serves as a compelling example of how fundamental chemical discoveries evolve into practical applications. While the specific moment of its initial discovery may be lost to the annals of 19th-century chemistry, the scientific principles governing its synthesis, properties, and natural occurrence are well-established. For researchers and professionals in drug development, the study of such simple disulfides provides valuable insights into the more complex disulfide chemistry that governs the structure and function of biological macromolecules.

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